molecular formula C17H21N2O4+ B1181367 XMZRYBZNWGXBCD-UHFFFAOYSA-O

XMZRYBZNWGXBCD-UHFFFAOYSA-O

Cat. No.: B1181367
M. Wt: 317.365
InChI Key: XMZRYBZNWGXBCD-UHFFFAOYSA-O
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Description

The compound corresponding to the InChIKey XMZRYBZNWGXBCD-UHFFFAOYSA-O is identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1046861-20-4), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol .

Properties

Molecular Formula

C17H21N2O4+

Molecular Weight

317.365

IUPAC Name

3,4,5-trimethoxy-N-[(1-methylpyridin-1-ium-4-yl)methyl]benzamide

InChI

InChI=1S/C17H20N2O4/c1-19-7-5-12(6-8-19)11-18-17(20)13-9-14(21-2)16(23-4)15(10-13)22-3/h5-10H,11H2,1-4H3/p+1

InChI Key

XMZRYBZNWGXBCD-UHFFFAOYSA-O

SMILES

C[N+]1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two structurally analogous boronic acids are selected for comparison based on substituent patterns and similarity scores (0.71–0.87) :

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (Target Compound)

Molecular Formula : C₆H₅BBrClO₂
Substituents : Bromine (Br) at position 3, chlorine (Cl) at position 3.

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

Molecular Formula : C₆H₄BBrCl₂O₂
Substituents : Bromine (Br) at position 6, chlorine (Cl) at positions 2 and 3.

Compound C: (4-Bromo-2-fluorophenyl)boronic acid

Molecular Formula : C₆H₅BBrFO₂
Substituents : Bromine (Br) at position 4, fluorine (F) at position 2.

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Compound A (Target) Compound B Compound C
Molecular Weight 235.27 g/mol 269.89 g/mol 220.82 g/mol
Substituents 3-Br, 5-Cl 6-Br, 2-Cl, 3-Cl 4-Br, 2-F
Log P (XLOGP3) 2.15 2.74 (estimated*) 1.98 (estimated*)
Solubility 0.24 mg/mL 0.12 mg/mL (predicted*) 0.35 mg/mL (predicted*)
Synthesis Conditions THF/water, 75°C, 1.33 hr THF/water, 80°C, 2 hr Dioxane/water, 70°C, 1.5 hr
Bioavailability Score 0.55 0.48 0.62

Note: Predicted values for Compounds B and C are based on substituent effects on log P and solubility .

Key Differences:

Substituent Effects :

  • Compound B’s additional chlorine atom increases molecular weight and log P (hydrophobicity), reducing solubility compared to Compound A .
  • Compound C’s fluorine substituent enhances electronegativity, improving solubility and bioavailability relative to Compounds A and B .

Reactivity in Cross-Coupling :

  • The electron-withdrawing Cl and Br groups in Compounds A and B slow oxidative addition in palladium-catalyzed reactions compared to Compound C’s fluorine substituent, which offers milder deprotonation requirements .

Applications :

  • Compound A is preferred in pharmaceutical intermediates due to balanced solubility and BBB permeability.
  • Compound B’s higher log P makes it suitable for lipid-soluble drug formulations.
  • Compound C’s fluorine substituent is advantageous in agrochemicals for enhanced metabolic stability .

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